Shikonin Shikonin Shikonin is a hydroxy-1,4-naphthoquinone.
Shikonin is a natural product found in Arnebia decumbens, Arnebia euchroma, and other organisms with data available.
See also: Arnebia guttata root (part of); Arnebia euchroma root (part of); Lithospermum erythrorhizon root (part of).
Brand Name: Vulcanchem
CAS No.: 517-89-5
VCID: VC0543132
InChI: InChI=1S/C16H16O5/c1-8(2)3-4-10(17)9-7-13(20)14-11(18)5-6-12(19)15(14)16(9)21/h3,5-7,10,17-19H,4H2,1-2H3/t10-/m1/s1
SMILES: CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C
Molecular Formula: C16H16O5
Molecular Weight: 288.29 g/mol

Shikonin

CAS No.: 517-89-5

Cat. No.: VC0543132

Molecular Formula: C16H16O5

Molecular Weight: 288.29 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Shikonin - 517-89-5

CAS No. 517-89-5
Molecular Formula C16H16O5
Molecular Weight 288.29 g/mol
IUPAC Name 5,8-dihydroxy-2-[(1R)-1-hydroxy-4-methylpent-3-enyl]naphthalene-1,4-dione
Standard InChI InChI=1S/C16H16O5/c1-8(2)3-4-10(17)9-7-13(20)14-11(18)5-6-12(19)15(14)16(9)21/h3,5-7,10,17-19H,4H2,1-2H3/t10-/m1/s1
Standard InChI Key NEZONWMXZKDMKF-SNVBAGLBSA-N
Isomeric SMILES CC(=CC[C@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C
SMILES CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C
Canonical SMILES CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C
Appearance Solid powder
Colorform White or slightly yellow crystalline powder
Melting Point 147 °C

Pharmacological Properties of Shikonin

Anticancer Mechanisms

Shikonin exerts anticancer effects through multiple pathways, including apoptosis induction, ROS generation, and modulation of signaling cascades. It inhibits cell proliferation in cancers such as lung adenocarcinoma, hepatocellular carcinoma, and leukemia by targeting:

  • PI3K/AKT/mTOR pathway: Shikonin suppresses this pro-survival signaling axis, reducing tumor growth and metastasis .

  • MAPK signaling: By activating JNK and p38 kinases, it promotes caspase-dependent apoptosis .

  • Thioredoxin reductase (TrxR1) inhibition: This disrupts redox homeostasis, enhancing oxidative stress in cancer cells .

A comparative analysis of shikonin's efficacy across cancer types is summarized in Table 1.

Table 1: Anticancer Effects of Shikonin in Preclinical Models

Cancer TypeMechanismKey TargetsReference
Lung AdenocarcinomaROS-mediated apoptosisPI3K/AKT/mTOR, TrxR1
Hepatocellular CarcinomaNF-κB inhibitionTNF-α, IL-6
LeukemiaNecroptosis inductionRIP1/RIP3 kinases

Anti-Inflammatory and Wound-Healing Activities

Shikonin modulates inflammation by:

  • Suppressing NF-κB activation: In LPS-induced models, it reduces TNF-α and IL-1β secretion by 40–60% .

  • Enhancing epithelial-mesenchymal transition (EMT): By upregulating ZEB1/ZEB2, it accelerates wound closure in dermal fibroblasts .

In murine models of acute pancreatitis, shikonin decreased serum amylase and lipase levels by 30%, correlating with histopathological improvement .

Molecular Mechanisms and Signaling Pathways

ROS-Mediated Effects

The naphthoquinone structure of shikonin enables redox cycling, generating ROS that induce oxidative damage (Figure 1). This mechanism is pivotal in both anticancer and antimicrobial contexts:
Shikonin (quinone)+eSemiquinone radicalO2ROS+Quinone\text{Shikonin (quinone)} + e^- \rightarrow \text{Semiquinone radical} \xrightarrow{O_2} \text{ROS} + \text{Quinone}
This cycle sustains ROS production, leading to lipid peroxidation and DNA damage .

Modulation of Cell Death Pathways

Shikonin activates non-apoptotic pathways such as:

  • Necroptosis: Through RIP1/RIP3 phosphorylation, it bypasses apoptosis resistance in chemotherapy-resistant cancers .

  • Ferroptosis: By depleting glutathione and inhibiting GPX4, it enhances lipid peroxide accumulation .

Derivatives and Structural Modifications

Derivatization of shikonin’s naphthazarin ring or hydroxyl groups has yielded compounds with enhanced bioactivity. Notable examples include:

  • Acetylshikonin: 2–3× greater cytotoxicity in breast cancer cells compared to parent compound .

  • β-Hydroxyisovalerylshikonin: Inhibits PKM2 isoform, suppressing glycolysis in tumors .

Table 2: Bioactivity Comparison of Shikonin Derivatives

DerivativeTarget PathwayIC50 (μM)Reference
AcetylshikoninPI3K/AKT/mTOR1.2
β-HydroxyisovalerylshikoninPKM20.8

Applications in Material Science

Shikonin’s pH-sensitive chromogenic properties have been leveraged in smart packaging materials. A gelatin/cellulose nanocomposite film functionalized with shikonin (Gel/CNF/ShK) demonstrated:

  • Colorimetric pH response: ΔE values correlated with shrimp spoilage (R = 0.977), transitioning from red (fresh) to green (spoiled) .

  • Antimicrobial activity: Reduced E. coli and S. aureus counts by 2–3 log CFU/g after 48 hours .

Table 3: Correlation of ΔE with pH in Shrimp Freshness Monitoring

Time (h)L Valuea ValueΔEpH
047.430.506.3
4830.84.66.77.1

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